Dimethylditetradecylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Properties

Dimethylditetradecylammonium bromide (DDAB), also known as ditetradecyldimethylammonium bromide, has been investigated for its potential antibacterial properties. Studies have shown that DDAB can be effective against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. The mechanism of action is thought to involve disrupting the bacterial cell membrane, leading to cell death [].

However, further research is needed to fully understand the efficacy and safety of DDAB as an antibacterial agent. Additionally, the development of resistance by bacteria is a potential concern, which needs to be addressed before widespread application [].

Gene Delivery

DDAB has been explored as a potential gene delivery vector due to its ability to condense DNA into nanoparticles []. These nanoparticles can then be taken up by cells, allowing for the delivery of genetic material for therapeutic purposes.

However, the efficiency and safety of DDAB-based gene delivery systems are still under investigation. Further research is needed to optimize the delivery process and minimize potential side effects [].

Other Potential Applications

DDAB has also been investigated for various other potential applications in scientific research, including:

- Antiviral properties: Some studies suggest that DDAB may have antiviral activity against certain viruses, but further research is needed [].

- Anti-fungal properties: DDAB has shown some antifungal activity in vitro, but its effectiveness in vivo needs further investigation [].

- Biomaterial development: DDAB can be used to modify the surface properties of biomaterials, potentially improving their biocompatibility and functionality [].

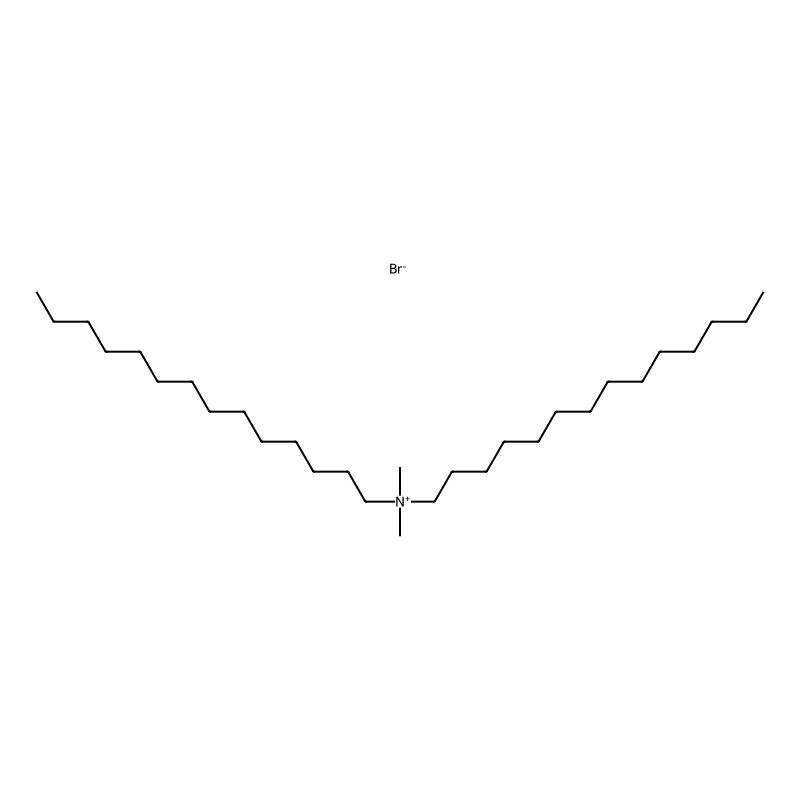

Dimethylditetradecylammonium bromide is a quaternary ammonium compound with the molecular formula . It is characterized by two tetradecyl (C14) alkyl chains and two methyl groups attached to a nitrogen atom, making it a member of the dialkyl quaternary ammonium compounds. This compound appears as a white to off-white solid or powder and is soluble in water, making it useful in various applications, particularly as a surfactant and antimicrobial agent .

- As mentioned earlier, research on the specific mechanism of action of DDAB is limited.

- Due to its cationic nature, it might interact with negatively charged surfaces like bacterial membranes, potentially disrupting their structure and function []. This could be relevant for its antimicrobial properties.

- DDAB is likely to cause skin and eye irritation, similar to other quaternary ammonium compounds [].

- Specific data on toxicity or other hazards is limited in scientific literature.

Limitations and Future Research

- Research on DDAB is limited compared to other quaternary ammonium compounds.

- More studies are needed to explore its potential applications, specific mechanisms of action, and a comprehensive safety profile.

- Alkylation Reactions: The compound can undergo alkylation with various electrophiles, leading to the formation of different quaternary ammonium derivatives.

- Hydrolysis: Under certain conditions, it can hydrolyze to yield dimethyldodecylamine and other byproducts.

- Interaction with Anions: The bromide ion can be replaced by other halides or anions through nucleophilic substitution reactions, which may alter its solubility and biological activity .

Dimethylditetradecylammonium bromide exhibits significant antimicrobial properties. It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. The mechanism of action primarily involves disruption of microbial cell membranes, leading to cell lysis. Additionally, it has been shown to exhibit cytotoxic effects at higher concentrations, which necessitates careful handling in laboratory and industrial settings .

The synthesis of dimethylditetradecylammonium bromide typically involves the following methods:

- Quaternization Reaction: This method involves the reaction of dimethyldodecylamine with tetradecyl bromide. The reaction proceeds as follows:where is the dodecyl group and is the tetradecyl group.

- Direct Alkylation: Another approach involves directly reacting dimethylamine with tetradecyl halides under controlled conditions to form the desired product.

These methods yield dimethylditetradecylammonium bromide with varying purity levels depending on the reaction conditions and purification processes employed .

Dimethylditetradecylammonium bromide has a variety of applications across different fields:

- Antimicrobial Agent: Widely used in disinfectants and antiseptics due to its effectiveness against pathogens.

- Surfactant: Employed in formulations for personal care products, detergents, and industrial cleaners.

- Emulsifier: Utilized in cosmetic formulations to stabilize emulsions.

- Catalyst: Acts as a catalyst in certain organic reactions due to its ability to facilitate phase transfer .

Studies have shown that dimethylditetradecylammonium bromide can interact with biological membranes and proteins. Its hydrophobic alkyl chains allow it to insert into lipid bilayers, thus altering membrane fluidity and permeability. This property is crucial for its antimicrobial activity but also raises concerns regarding potential cytotoxicity when used at higher concentrations. Research indicates that prolonged exposure can lead to skin irritation and sensitization in some individuals .

Several compounds share structural characteristics with dimethylditetradecylammonium bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Didecyldimethylammonium bromide | Two decyl groups | Stronger activity against Gram-negative bacteria |

| Dimethyldodecylamine | One dodecyl group | Less hydrophobic than dimethylditetradecylammonium bromide |

| Dimethylbenzylammonium chloride | Benzyl group instead of alkyl | More effective as a cationic surfactant in personal care products |

| Dodecyldimethylbenzylammonium chloride | Benzyl group + dodecyl | Enhanced antimicrobial properties compared to simple dodecyl derivatives |

Dimethylditetradecylammonium bromide stands out due to its long alkyl chains which enhance its surfactant properties and antimicrobial efficacy compared to shorter-chain analogs .

Molecular Architecture and Functional Groups

Dimethylditetradecylammonium bromide represents a quaternary ammonium compound characterized by a central nitrogen atom bearing a permanent positive charge and surrounded by four carbon-containing substituents [5]. The molecular formula of this compound is C₃₀H₆₄BrN, with a molecular weight of 518.74 grams per mole [5] [6] [8]. The Chemical Abstracts Service registry number for this compound is 68105-02-2, and it is catalogued under EINECS number 268-474-3 [6] [8].

The molecular architecture consists of a quaternary nitrogen center that serves as the cationic core of the molecule [5]. This nitrogen atom is covalently bonded to two methyl groups and two tetradecyl chains, creating an asymmetric distribution of hydrophobic and hydrophilic characteristics [8]. The tetradecyl chains are saturated aliphatic hydrocarbons, each containing fourteen carbon atoms arranged in a linear configuration [5] [8]. These long-chain alkyl substituents contribute significantly to the lipophilic properties of the molecule, with each chain containing thirteen methylene units terminating in a methyl group [6].

The quaternary ammonium functional group constitutes the primary structural feature responsible for the compound's surfactant properties [5]. The nitrogen atom maintains a tetrahedral geometry with bond angles approximately 109.5 degrees, though slight distortions may occur due to steric interactions between the bulky tetradecyl substituents [8]. The permanent positive charge on the nitrogen is balanced by a bromide counterion, forming an ion pair that determines the compound's solubility characteristics and crystalline structure [6] [8].

The International Union of Pure and Applied Chemistry name for this compound is dimethyl-di(tetradecyl)azanium bromide, while the systematic nomenclature designates it as N,N-dimethyl-N-tetradecyltetradecan-1-aminium bromide [8]. The simplified molecular-input line-entry system representation is CCCCCCCCCCCCCCN+(C)CCCCCCCCCCCCCC.[Br-], clearly illustrating the molecular connectivity and charge distribution [8].

Physical characterization reveals that dimethylditetradecylammonium bromide exists as a white to almost white crystalline powder at room temperature [6]. The compound exhibits a melting point range of 167-169 degrees Celsius, indicating good thermal stability under standard conditions [6]. Solubility studies demonstrate that the compound dissolves readily in polar protic solvents such as ethanol and methanol, while maintaining limited solubility in water due to the extensive hydrophobic character imparted by the tetradecyl chains [5] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₆₄BrN | [5] [6] [8] |

| Molecular Weight (g/mol) | 518.74 | [5] [6] [8] |

| CAS Registry Number | 68105-02-2 | [5] [6] [8] |

| Melting Point (°C) | 167-169 | [6] |

| Appearance | Powder to crystal | [6] |

| Color | White to Almost white | [6] |

| Solubility in Ethanol | Soluble | [5] [6] |

| LogP | 5.96 | [5] |

| Freely Rotating Bonds | 26 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Synthetic Pathways and Optimization Strategies

The synthesis of dimethylditetradecylammonium bromide follows established protocols for quaternary ammonium compound preparation, primarily involving nucleophilic substitution reactions between tertiary amines and alkyl halides [9] [13]. The most commonly employed synthetic route utilizes the alkylation of dimethylamine with tetradecyl bromide through a sequential substitution mechanism [38]. This approach requires careful control of reaction conditions to ensure complete conversion while minimizing side product formation [43].

The fundamental synthetic pathway begins with the reaction of dimethylamine as the nucleophilic species and tetradecyl bromide as the electrophilic alkylating agent [39] [41]. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the carbon center of the alkyl halide, resulting in the formation of a carbon-nitrogen bond and the displacement of the bromide ion [41] [44]. This process occurs in two sequential steps, with each tetradecyl group being introduced individually to generate the final quaternary ammonium product [38] [39].

Optimization studies have identified several critical parameters that influence reaction efficiency and product yield [9] [43]. Temperature control represents a primary consideration, with optimal reaction conditions typically maintained between 80-100 degrees Celsius [9] [13] [43]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating can lead to decomposition products and reduced selectivity [43]. Reaction duration generally ranges from 2-24 hours, depending on the specific conditions employed and the desired conversion level [9] [13] [43].

The molar ratio between the amine precursor and alkylating agent significantly affects both reaction kinetics and product distribution [9] [43]. Optimal ratios typically fall within the range of 1:1.3 to 1:2.9, with excess alkyl halide promoting complete quaternization while minimizing the formation of lower-substituted intermediates [43]. Pressure considerations become important when volatile alkylating agents are employed, with reaction pressures of 12-65 bar often necessary to maintain the alkyl halide in solution throughout the reaction period [43].

Solvent selection plays a crucial role in reaction optimization, with polar protic solvents such as ethanol and methanol generally providing superior results compared to aprotic alternatives [9] [13]. Toluene has also been successfully employed as a reaction medium, particularly in continuous process configurations [9]. The choice of solvent affects both the solubility of reactants and the stability of the quaternary ammonium product during isolation and purification steps [25].

Base catalysis can significantly enhance reaction rates and improve overall yields [9] [25]. Alkaline carbonates such as potassium carbonate or sodium carbonate are commonly employed to neutralize hydrogen bromide generated during the quaternization process [9]. The presence of base prevents the accumulation of acidic byproducts that could otherwise interfere with the reaction mechanism or cause product degradation [25].

Process intensification through continuous reaction systems has demonstrated superior performance compared to traditional batch methods [43]. Tubular reactor configurations operating at elevated temperatures and pressures allow for precise control of residence time and reaction conditions [43]. These systems typically achieve conversion rates of 85-97 percent with significantly reduced reaction times and improved product consistency [43].

| Parameter | Optimal Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Reaction Temperature (°C) | 80-100 | 50-140 | [9] [13] [43] |

| Reaction Time (hours) | 2-24 | 1-48 | [9] [13] [43] |

| Molar Ratio (Amine:Alkyl Halide) | 1:1.3-2.9 | 1:1.0-1.2 | [9] [43] |

| Pressure (bar) | 12-65 | Atmospheric | [43] |

| Typical Yield (%) | 85-97 | 60-85 | [9] [13] |

| Preferred Solvent | Ethanol/Toluene | Acetone/Methanol | [9] [13] |

Purification strategies involve crystallization from appropriate solvents followed by washing procedures to remove residual impurities [6] [17]. Ethyl acetate has proven effective for recrystallization, providing high-purity products suitable for analytical characterization [13]. The final product typically appears as white crystalline material that can be stored at room temperature under dry conditions [6].

Structural Analogues and Derivatives

The family of quaternary ammonium compounds related to dimethylditetradecylammonium bromide encompasses a diverse range of structural variations that modify either the alkyl chain length, the number of long-chain substituents, or the counterion identity [21] [22]. These structural modifications provide opportunities to fine-tune physicochemical properties such as solubility, melting point, and surface activity while maintaining the fundamental quaternary ammonium functionality [34] [36].

Didodecyldimethylammonium bromide represents a closely related analogue where the tetradecyl chains are replaced with shorter dodecyl substituents [21]. This compound maintains the same quaternary ammonium core structure but exhibits different physical properties due to the reduced hydrophobic character [21]. The molecular formula becomes C₂₆H₅₆BrN with a correspondingly lower molecular weight of 462.63 grams per mole [21]. The melting point of this analogue falls in the range of 157-162 degrees Celsius, slightly lower than the tetradecyl derivative [21].

Dimethyldioctadecylammonium bromide extends the alkyl chain length to eighteen carbons per substituent, resulting in enhanced hydrophobic character and modified aggregation behavior [2] [3]. This compound has molecular formula C₃₈H₈₀BrN and molecular weight 630.95 grams per mole [3] [4]. The increased chain length leads to elevated melting points around 160 degrees Celsius and altered solubility characteristics compared to the tetradecyl analogue [4].

Tetradecyltrimethylammonium chloride illustrates the effect of reducing the number of long-chain substituents while maintaining the same carbon chain length [35]. This compound contains only one tetradecyl group paired with three methyl substituents, resulting in significantly different amphiphilic properties [35]. The molecular weight decreases to 291.95 grams per mole, and the melting point increases dramatically to approximately 250 degrees Celsius with decomposition [35].

Counterion variations provide another avenue for structural modification while preserving the cationic core structure [34]. Chloride analogues of these quaternary ammonium compounds exhibit similar structural features but may display different crystalline packing arrangements and solubility profiles [35]. The choice of counterion can influence the hygroscopic nature of the solid material and affect storage requirements [35].

Chain length systematically affects the physical properties of these quaternary ammonium analogues [34] [36]. Shorter chains generally increase water solubility while reducing lipophilicity, whereas longer chains enhance hydrophobic interactions and promote stronger aggregation behavior [34]. The critical micelle concentration typically decreases with increasing chain length, reflecting the enhanced tendency for self-assembly in aqueous solutions [34].

| Compound | Chain Length | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|---|

| Dimethylditetradecylammonium bromide | C14 (×2) | C₃₀H₆₄BrN | 518.74 | 68105-02-2 | 167-169 |

| Didodecyldimethylammonium bromide | C12 (×2) | C₂₆H₅₆BrN | 462.63 | 3282-73-3 | 157-162 |

| Dimethyldioctadecylammonium bromide | C18 (×2) | C₃₈H₈₀BrN | 630.95 | 3700-67-2 | ~160 |

| Tetradecyltrimethylammonium chloride | C14 (×1) | C₁₇H₃₈ClN | 291.95 | 4574-04-3 | ~250 (dec.) |

Structural modifications also encompass the introduction of functional groups within the alkyl chains or head group region [12] [22]. Hydroxyethyl derivatives incorporate hydroxyl functionality that can participate in hydrogen bonding interactions, thereby modifying aggregation behavior and interfacial properties [36]. These modifications typically result in increased water solubility and altered surface tension characteristics compared to the parent alkyl compounds [36].

The systematic study of these structural analogues reveals clear structure-property relationships that guide the design of quaternary ammonium compounds for specific applications [34] [36]. Chain length effects dominate the physicochemical behavior, with longer chains promoting stronger hydrophobic interactions and more stable aggregate structures [34]. The number of long-chain substituents determines the overall molecular geometry and influences packing arrangements in both crystalline and solution phases [21] [35].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant